2-Amino-6-methoxypyrazine
Description
Overview of Pyrazine (B50134) Derivatives in Scientific Context
Pyrazine and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial attention in various scientific disciplines. ontosight.aimdpi.com The core structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4. mdpi.comimist.maontosight.ai This arrangement makes the pyrazine ring a fundamental scaffold in numerous biologically active molecules and synthetic compounds. mdpi.comnih.govnih.gov
In the realm of medicinal chemistry, pyrazine derivatives are extensively studied for their wide spectrum of pharmacological activities. mdpi.comnih.gov Research has demonstrated their potential as anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant agents. mdpi.comnih.govnih.gov The presence of the pyrazine framework in many established drugs highlights its importance in drug design and development. imist.maimist.maresearchgate.net Scientists utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate the structure of new pyrazine derivatives and employ various assays to evaluate their biological activity. ontosight.ai
Beyond pharmaceuticals, pyrazines are crucial in the food and flavor industry. ontosight.aiontosight.ai They are naturally occurring compounds that contribute to the characteristic aromas of many roasted, baked, and fermented foods. ontosight.aioup.com The demand for pyrazines as flavoring agents has also spurred research into their synthesis. imist.madur.ac.uk Synthetic routes often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ontosight.airesearchgate.net The versatility of the pyrazine ring allows for various chemical transformations, leading to a diverse array of derivatives with potential applications in materials science and as catalysts. nih.govresearchgate.net
Significance of Methoxy (B1213986) and Amino Substituents on Pyrazine Core
The introduction of functional groups, such as methoxy (-OCH3) and amino (-NH2) substituents, onto the pyrazine core profoundly influences the molecule's chemical and physical properties, as well as its biological activity. imist.maontosight.ai These modifications are a key strategy in academic research for tuning the characteristics of pyrazine derivatives for specific applications.
The methoxy group is known to alter physical properties like boiling point, melting point, and solubility. ontosight.ai Its presence can increase a compound's fat solubility (lipophilicity), which may, in turn, affect its biological interactions and volatility. ontosight.ai Methoxy-substituted pyrazines are significant in flavor chemistry, contributing to the sensory profiles of various foods, such as bell peppers. nih.govfoodb.ca In metabolic studies, these groups can undergo O-demethylation, which is a critical pathway in the biological processing of these compounds. nih.gov The addition of a methoxy group can also activate the pyrazine ring, influencing its metabolic fate. inchem.org
The amino group is particularly important in the context of medicinal chemistry. Pyrazine derivatives containing amino or amide groups are often explored for their potential as therapeutic agents, including anticancer and antidiabetic drugs. imist.maimist.ma The amino group can serve as a key interaction point with biological targets and is often introduced to enhance the pharmacological profile of a molecule. nih.gov Studies have indicated that functional groups like amino and methoxy can confer antimigration and antiproliferative activities, which are relevant to cancer research. imist.maimist.ma The synthesis of aminopyrazines is a focal point of research, with methods developed for their preparation from various precursors. researchgate.netambeed.com
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound 2-Amino-6-methoxypyrazine within the context of academic research. The primary objective is to present a thorough and scientifically accurate overview based on existing literature, adhering strictly to the predefined structure.
The scope of this article is limited to the following areas:
A general introduction to pyrazine derivatives: Discussing their broad significance in scientific fields to provide a foundational context.
The specific influence of methoxy and amino substituents: Detailing how these functional groups modify the properties of the pyrazinering.
This outline deliberately excludes any discussion of dosage, administration, safety profiles, or adverse effects to maintain a strict focus on the fundamental chemical and academic research aspects of the compound. The content is compiled from diverse, authoritative sources to ensure a professional and informative tone.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O | nih.govchemscene.comfishersci.com |
| Molecular Weight | 125.13 g/mol | nih.govchemscene.comfishersci.com |
| IUPAC Name | 6-methoxypyrazin-2-amine | nih.govfishersci.com |
| CAS Number | 6905-47-1 | nih.govchemscene.comfishersci.com |
| Physical Form | Solid | fishersci.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFNVCMGUHJLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406669 | |
| Record name | 2-AMINO-6-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6905-47-1 | |
| Record name | 2-AMINO-6-METHOXYPYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-methoxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 6 Methoxypyrazine and Its Analogs
Established Synthetic Routes to 2-Amino-6-methoxypyrazine
The foundational synthesis of the this compound structure primarily relies on classical organic reactions, including nucleophilic aromatic substitution and various cyclization strategies.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyrazines. This approach typically involves a pyrazine (B50134) ring that is activated towards nucleophilic attack by the presence of electron-withdrawing groups and contains a suitable leaving group, such as a halogen.
A common strategy for synthesizing this compound begins with a di-substituted pyrazine, such as 2,6-dichloropyrazine (B21018). The two chlorine atoms can be replaced sequentially by nucleophiles. The significant difference in the reactivity of the two positions allows for selective substitution. The process can involve the reaction of an iminodiacetonitrile derivative with a base and an alcohol to yield a 2-amino-6-alkoxypyrazine google.com. The electron-poor nature of the pyrazine ring facilitates this type of substitution nih.gov.
The general steps in a sequential SNAr approach are outlined below:
| Step | Reactant | Nucleophile/Reagents | Product | Purpose |
| 1 | 2,6-Dichloropyrazine | Sodium methoxide (NaOMe) in Methanol (B129727) | 2-Chloro-6-methoxypyrazine | Introduction of the methoxy (B1213986) group. |
| 2 | 2-Chloro-6-methoxypyrazine | Ammonia (NH₃) or an ammonia equivalent | This compound | Introduction of the amino group. |
This method's effectiveness relies on the controlled, stepwise replacement of the leaving groups to achieve the desired disubstituted product. The use of polyethylene glycol (PEG-400) as a solvent has been shown to be effective for SNAr reactions on similar nitrogen-containing fused heterocycles, often leading to rapid reactions and good yields nih.gov.
The formation of the pyrazine ring itself through cyclization is a fundamental and versatile strategy. The most classical and straightforward route involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine slideshare.netresearchgate.net. The resulting dihydropyrazine is then oxidized to the aromatic pyrazine researchgate.net.
Key cyclization strategies include:
Condensation of 1,2-Diketones and 1,2-Diamines : This is a direct method for forming the pyrazine core. The reaction of a 1,2-diketone with a 1,2-diaminoalkane, followed by oxidation, yields pyrazine derivatives slideshare.net.
Self-condensation of α-Aminocarbonyls : Two molecules of an α-aminocarbonyl compound can condense to form a 3,6-dihydropyrazine, which is subsequently oxidized to the pyrazine researchgate.net.
Jones Synthesis of 2-Hydroxypyrazines : A significant method involves the base-promoted condensation of 1,2-dicarbonyls with α-aminoamides to produce 2-hydroxypyrazines beilstein-journals.org. The resulting hydroxyl group can then be converted to a methoxy group via methylation, providing an alternative route to methoxypyrazine derivatives.
Dimerization of α-Amino Aldehydes : A biomimetic approach involves the dimerization of α-amino aldehydes, which can be generated in situ from amino acids. This method provides a concise route to 2,5-disubstituted pyrazines rsc.org.
These cyclization methods offer powerful ways to construct the core pyrazine heterocycle from acyclic precursors.
Synthesis of Substituted this compound Derivatives
Once the this compound core is synthesized, further modifications can be made to introduce a wide array of functional groups, leading to a diverse library of chemical compounds.
The functionalization of the this compound scaffold can be achieved through various reactions targeting the pyrazine ring or the amino group. For instance, novel aminopyrazine derivatives have been designed and synthesized for biological evaluation as enzyme inhibitors nih.gov. A general method for synthesizing 2-amino-6-R-substituted-pyrazines involves reacting an N-substituted iminodiacetonitrile with various amines or alcohols in the presence of a base google.com.
A notable example involves the synthesis of complex benzamide derivatives. In one study, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were created as potential anti-tubercular agents nih.gov. This demonstrates a strategy where the pyrazine moiety is used as a building block, coupled with other heterocyclic systems like piperazine and pyridine to construct large, functional molecules nih.gov.
| Functionalization Target | Reaction Type | Example Reagents | Potential Outcome |
| Amino Group | Acylation | Pyrazine-2-carbonyl chloride | Formation of an amide linkage to another moiety. nih.gov |
| Amino Group | Alkylation | Alkyl halides | Introduction of alkyl substituents on the amino group. |
| Pyrazine Ring | Halogenation | N-Bromosuccinimide (NBS) | Introduction of a halogen for further cross-coupling reactions. |
| Pyrazine Ring | Cross-Coupling | Boronic acids (Suzuki coupling) | Formation of new carbon-carbon bonds on the pyrazine ring. |
While this compound itself is achiral, the synthesis of chiral analogs, where a stereocenter is present on a substituent, is of significant interest, particularly in medicinal chemistry. The stereoselective synthesis of such analogs requires precise control over the three-dimensional arrangement of atoms.
General approaches to synthesizing chiral molecules that could be applied to pyrazine analogs include:
Use of Chiral Starting Materials : Syntheses can begin with enantiopure starting materials, such as chiral amino acids or their derivatives, to build chiral side chains that are then attached to the pyrazine core rsc.orgresearchgate.net.
Asymmetric Catalysis : The use of chiral catalysts can induce stereoselectivity in reactions that create a chiral center.
Chiral Auxiliaries : A temporary chiral group can be attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.
Electrocatalytic Methods : Recent advances have demonstrated streamlined approaches for the stereoselective synthesis of important building blocks like amino alcohols via electrocatalytic decarboxylative transformations using chiral acids derived from amino acids like serine nih.gov. Such methods offer modular and chemoselective access to enantiopure compounds that could be incorporated into pyrazine derivatives nih.gov.
For example, the stereoselective synthesis of a chiral piperazine has been achieved starting from S-phenylalanine, involving key steps like reductive amination and selective alkylation with high diastereoselectivity researchgate.net. These established principles of asymmetric synthesis are applicable to the construction of chiral analogs of this compound.
Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of pyrazines. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
A very simple, cost-effective, and environmentally benign one-pot method has been reported for preparing various pyrazine derivatives tandfonline.comresearchgate.net. This method often involves the reaction of 1,2-diketo compounds with 1,2-diamines in the presence of a catalytic amount of potassium tert-butoxide at room temperature, avoiding harsh conditions and simplifying work-up procedures researchgate.net.
Key green chemistry strategies include:
One-Pot Syntheses : Combining multiple reaction steps into a single procedure reduces solvent use, purification steps, and waste generation mobt3ath.com.
Use of Greener Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as PEG-400, can significantly reduce the environmental impact of a synthesis nih.gov.
Biocatalysis : The use of enzymes as catalysts offers a green alternative for chemical transformations. For example, the enzyme Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, providing a more efficient and greener route to amide bond formation nih.gov.
These greener approaches represent a move towards more sustainable methods for synthesizing pyrazine-containing compounds.
Future Directions in Synthetic Innovation
The field of synthetic organic chemistry is continually evolving, driven by the need for more efficient, sustainable, and versatile methods for the preparation of complex molecules. For this compound and its analogs, future synthetic innovations are poised to address the limitations of current methodologies, focusing on principles of green chemistry, novel catalytic systems, and advanced manufacturing technologies. These future directions aim to provide more direct, atom-economical, and environmentally benign routes to this important class of compounds.
A significant thrust in the future of pyrazine synthesis is the adoption of greener and more sustainable practices. tandfonline.commobt3ath.com This involves moving away from hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation. One promising area is the development of one-pot syntheses that combine multiple reaction steps into a single operation, thereby avoiding tedious work-up procedures and the isolation of intermediates. researchgate.net Such approaches are not only more efficient but also inherently safer and more environmentally friendly. The use of biocatalytic approaches, employing enzymes as catalysts, is another key aspect of green chemistry that is expected to gain prominence. nih.gov Enzymes operate under mild reaction conditions and exhibit high selectivity, offering a sustainable alternative to traditional chemical catalysts. For instance, the use of enzymes like Lipozyme® TL IM has been explored for the synthesis of pyrazinamide derivatives, demonstrating the potential for biocatalysis in the preparation of functionalized pyrazines. nih.govresearchgate.net
The development and application of novel catalytic systems are central to advancing the synthesis of this compound and its analogs. While palladium-catalyzed cross-coupling reactions are well-established, future research will likely focus on catalysts based on more abundant and less toxic metals. For example, manganese pincer complexes have been shown to be effective for the dehydrogenative coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, offering an atom-economical and environmentally benign synthetic method. acs.orgnih.gov Furthermore, innovations in catalyst design, such as the use of ferrite-stabilized copper nanoparticles, are enabling new reaction pathways, like the cascade imine formation–oxidative cyclization to produce substituted pyrazines. researchgate.net These advanced catalytic systems are expected to provide more efficient and selective routes to a wider range of pyrazine derivatives.
Continuous-flow chemistry is emerging as a powerful technology that could revolutionize the synthesis of fine chemicals, including this compound and its analogs. mdpi.commdpi.com Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. up.ac.za The small footprint of flow reactors and the potential for automation and integration of in-line analysis and purification make this technology highly attractive for both laboratory-scale synthesis and industrial production. beilstein-institut.de The application of continuous-flow systems has been successfully demonstrated for the synthesis of pyrazinamide derivatives, showcasing the potential for greener, faster, and more scalable production of pyrazine-based compounds. nih.govresearchgate.net
The direct functionalization of C-H bonds is a rapidly developing area in organic synthesis that holds immense promise for the preparation of this compound analogs. mdpi.com C-H activation strategies allow for the introduction of new functional groups directly onto the pyrazine core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. nih.gov This approach is particularly advantageous for late-stage functionalization, enabling the rapid generation of a diverse library of analogs for structure-activity relationship studies in drug discovery. lifechemicals.com Recent advances have seen the development of iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines, providing a robust methodology for the synthesis of complex pyrazine-containing natural products and pharmaceuticals. mdpi.com
Spectroscopic and Computational Characterization of 2 Amino 6 Methoxypyrazine
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable tools in modern chemistry for probing molecular structures. By interacting with molecules using various forms of electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-6-methoxypyrazine is expected to show distinct signals for each type of proton. The pyrazine (B50134) ring contains two aromatic protons which, due to the asymmetrical substitution, are chemically non-equivalent and would likely appear as singlets or doublets with very small coupling constants. The amino group (-NH₂) protons would typically appear as a broad singlet, and the methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet. The predicted chemical shifts are based on data from analogous compounds like 2-methoxypyrazine (B1294637) and 2-amino-6-methylpyridine. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, five distinct signals are anticipated: four for the pyrazine ring carbons and one for the methoxy carbon. The carbons directly attached to the nitrogen and oxygen atoms (C2 and C6) are expected to be significantly deshielded and appear at higher chemical shifts. Predicted values are extrapolated from analyses of similar structures, such as 2-amino-6-chloropyrazine. spectrabase.com
Predicted NMR Data for this compound
| Analysis | Predicted Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 7.5 - 7.8 | Aromatic H (C3-H, C5-H) |
| 4.5 - 5.5 (broad) | Amino (-NH₂) | |
| 3.8 - 4.0 | Methoxy (-OCH₃) | |
| ¹³C NMR | 155 - 165 | C6-OCH₃ |
| 150 - 160 | C2-NH₂ | |
| 125 - 135 | C3, C5 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.
For this compound, key vibrational modes would include:
N-H Stretching: The amino group is expected to show symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.
Ring Stretching: The C=C and C=N stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O bond of the methoxy group would likely produce a strong absorption band in the 1050-1250 cm⁻¹ range.
Raman spectroscopy is particularly useful for identifying vibrations of symmetric, non-polar bonds and is complementary to IR, which is more sensitive to polar bonds. nih.gov The pyrazine ring breathing mode, for instance, often gives a strong signal in the Raman spectrum. researchgate.net
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | IR, Raman |
| Aromatic Stretch | C-H (ring) | 3000 - 3100 | IR, Raman |
| Aliphatic Stretch | C-H (methoxy) | 2850 - 2960 | IR, Raman |
| Ring Stretch | C=N, C=C | 1400 - 1600 | IR, Raman |
| Asymmetric & Symmetric Stretch | C-O-C | 1050 - 1250 | IR |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. uni-saarland.de
For this compound (C₅H₇N₃O), the molecular weight is 125.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 125. As the compound contains an odd number of nitrogen atoms (three), its molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. msu.edu
Common fragmentation pathways for this molecule would likely involve the loss of stable neutral molecules or radicals:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z = 110.
Loss of carbon monoxide (CO): Resulting in a fragment at m/z = 97.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocyclic rings, which could lead to various subsequent fragments.
Analysis of fragmentation patterns of related compounds, such as 2-methoxy-6-methylpyrazine, helps in predicting these pathways. nist.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 125 | [C₅H₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |
| 110 | [M - CH₃]⁺ | Loss of methyl radical |
| 97 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 96 | [M - CHO]⁺ | Loss of formyl radical |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic properties of molecules containing chromophores, such as aromatic rings and double bonds. nih.gov
The pyrazine ring is an aromatic chromophore that exhibits π → π* and n → π* electronic transitions. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are both auxochromes (color-enhancing groups) with lone pairs of electrons, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. This shift is due to the extension of the conjugated system through resonance with the lone pairs on the nitrogen and oxygen atoms. The absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show strong π → π* transitions in the 250-320 nm range. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental data, allowing for the prediction of molecular structures, energies, and spectroscopic properties.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict a variety of molecular properties with high accuracy. nih.gov
For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Predict Vibrational Spectra: Calculate harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR chemical shifts, providing a theoretical basis for interpreting experimental spectra.
Model Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectroscopy.
Studies on similar heterocyclic systems have demonstrated that DFT calculations provide results that are in good agreement with experimental data, making it a powerful predictive tool for characterizing molecules like this compound. researchgate.net
Conformational Analysis and Energy Landscapes
A full conformational analysis of this compound would involve mapping the potential energy surface as a function of the rotational degrees of freedom of its substituents, primarily the amino (-NH2) and methoxy (-OCH3) groups. The rotation around the C-N bond of the amino group and the C-O and O-CH3 bonds of the methoxy group would be systematically varied to identify stable conformers (energy minima) and transition states (saddle points) connecting them.
The resulting energy landscape would likely reveal the preferred orientations of the substituents relative to the pyrazine ring. For instance, it would determine whether the hydrogen atoms of the amino group and the methyl group of the methoxy group lie in the plane of the pyrazine ring or are oriented out-of-plane. These preferences are governed by a combination of steric hindrance and electronic effects, such as hyperconjugation.
A hypothetical data table for the relative energies of different conformers might look as follows:
| Conformer | Dihedral Angle (H-N-C-C) | Dihedral Angle (C-O-C-N) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0° (planar) | 180° (anti-planar) | 0.00 |
| B | 90° (orthogonal) | 180° (anti-planar) | 3.50 |
| C | 0° (planar) | 0° (syn-planar) | 1.20 |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule.
For this compound, the HOMO is expected to be predominantly localized on the electron-donating amino group and the pyrazine ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the electron-deficient pyrazine ring, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
A summary of FMO analysis would typically include:
| Orbital | Energy (eV) | Primary Contribution |
| HOMO | -8.5 | Amino group, Pyrazine ring N and C atoms |
| LUMO | -1.2 | Pyrazine ring C and N atoms |
| HOMO-LUMO Gap | 7.3 | - |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) would indicate electron-rich areas, which are susceptible to electrophilic attack. These would likely be found near the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons.
Regions of positive electrostatic potential (typically colored blue) represent electron-poor areas, which are favorable for nucleophilic attack. These would be expected around the hydrogen atoms of the amino group. The MEP map would thus provide a detailed picture of the molecule's reactive surface.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazine ring.
This analysis can reveal important intramolecular interactions, such as hyperconjugation, which contribute to the stability of certain conformations. The stabilization energies associated with these delocalizations can be calculated. For example, a significant stabilization energy from the interaction between the nitrogen lone pair of the amino group and a π* antibonding orbital of the pyrazine ring would indicate strong resonance effects.
A hypothetical NBO analysis table might show:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) of -NH2 | π* (C-N) of ring | 25.8 |
| LP (O) of -OCH3 | π* (C-C) of ring | 15.2 |
Note: This table is illustrative and not based on actual experimental or computational data for this compound.
Correlation between Spectroscopic Data and Computational Predictions
A crucial aspect of computational chemistry is the ability to predict spectroscopic properties that can be compared with experimental data. For this compound, computational methods could be used to predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.
For instance, the calculated vibrational frequencies, after appropriate scaling, can be compared with the experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, the predicted chemical shifts in NMR spectroscopy can be correlated with the experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. The calculated electronic transitions can be compared with the absorption maxima observed in the UV-Vis spectrum. A good agreement between the predicted and experimental spectra would validate the computational model and the understanding of the molecule's electronic structure.
Without access to specific research that has performed these correlations for this compound, a detailed comparative analysis is not possible.
Biological and Medicinal Chemistry Research on 2 Amino 6 Methoxypyrazine Scaffolds
Investigation of Biological Activities
The 2-amino-6-methoxypyrazine scaffold has been a subject of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Researchers have explored its potential in various therapeutic areas, leading to the discovery of compounds with antimicrobial, anti-inflammatory, anthelmintic, anticancer, and antiprotozoal properties, among others.
Antimicrobial Activity (Antibacterial, Antifungal)
Derivatives of the pyrazine (B50134) scaffold have demonstrated notable antimicrobial activity. Studies have shown that modifications to the pyrazine core can lead to compounds with significant efficacy against a range of bacterial and fungal pathogens.
For instance, a series of pyrazine carboxamide derivatives were synthesized and evaluated for their antimycobacterial and antifungal activities. One of the compounds, P3, exhibited good activity against Mycobacterium tuberculosis, Candida albicans, and Aspergillus niger. Another compound, P2, showed the highest antifungal activity against C. albicans, comparable to the standard drug fluconazole (B54011) jocpr.com.
In another study, salicylanilide (B1680751) pyrazine-2-carboxylates were designed and synthesized, demonstrating significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.98 μmol/L. The most active antibacterial agent was identified as 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate (B1225951). These esters also showed activity against fungal strains, particularly molds, with MIC values starting from 1.95 μmol/L. The most potent antifungal compound in this series was 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate nih.gov.
Furthermore, pyrazine-2-carboxylic acid condensed with various sulfonamides resulted in compounds that were evaluated for their antibacterial and antifungal properties orientjchem.org. Additionally, a study on 2-amino/2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles reported their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi worldnewsnaturalsciences.com.
| Compound Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Pyrazine Carboxamide (P3) | Mycobacterium tuberculosis | Activity | Good | jocpr.com |
| Pyrazine Carboxamide (P2) | Candida albicans | Activity | Comparable to Fluconazole | jocpr.com |
| Salicylanilide pyrazine-2-carboxylates | Gram-positive bacteria (including MRSA) | MIC | ≥ 0.98 μmol/L | nih.gov |
| Salicylanilide pyrazine-2-carboxylates | Fungal moulds | MIC | ≥ 1.95 μmol/L | nih.gov |
Anti-inflammatory Properties
Pyrazine derivatives have been investigated for their potential to modulate inflammatory pathways. Research in this area has identified compounds that can inhibit key inflammatory mediators.
A study focused on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be considered as structurally related to aminopyrazine scaffolds, demonstrated their ability to act as non-electrophilic NRF2 activators. These compounds were shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Specifically, compounds 3a , 3b , and 2a showed high anti-inflammatory activity by inhibiting nitric oxide (NO) production by 87.07%, 80.39%, and 78.04%, respectively nih.govnih.gov. These compounds also reversed the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ, as well as inflammatory mediators like PGE2, COX-2, and NF-κB nih.gov.
A review of natural product-pyrazine hybrids highlights that these modified derivatives often exhibit a wide range of biological activities, including anti-inflammatory effects, with some showing stronger activity and less toxicity than the parent compounds mdpi.com. For example, a paeonol (B1678282) derivative incorporating a pyrazine structure demonstrated a 56.32% inhibitory activity against LPS-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM mdpi.com.
| Compound | Assay | Result | Reference |
|---|---|---|---|
| THBT 3a | LPS-induced NO production inhibition | 87.07 ± 1.22% | nih.gov |
| THBT 3b | LPS-induced NO production inhibition | 80.39 ± 5.89% | nih.gov |
| THBT 2a | LPS-induced NO production inhibition | 78.04 ± 2.86% | nih.gov |
| Paeonol-pyrazine derivative | LPS-induced NO overexpression inhibition | 56.32% at 20 μM | mdpi.com |
Anthelmintic Activity
The potential of pyrazine-containing compounds as anthelmintic agents has been explored, with some derivatives showing promising activity against parasitic worms.
Research on pyrazine compounds has demonstrated their nematicidal activity against various nematodes. For instance, thymine, a compound with a pyrimidine (B1678525) core structurally related to pyrazine, showed a nearly 100% mortality rate of second-stage juvenile (J2) nematodes of Meloidogyne incognita and a 70.1% anti-egg hatching effect. Another related compound, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, exhibited moderate activity with 64.2% mortality of J2 nematodes and a 57.9% anti-egg hatching effect researchgate.net.
In a study of 1,2,4-triazole (B32235) derivatives, which are also nitrogen-containing heterocycles, compound 12 demonstrated the highest anthelmintic activity with a lethal concentration (LC50) of 2.475 ± 0.283 µg/µL against Rhabditis sp. nematodes. Another derivative, compound 14 , also showed significant activity with an LC50 of 6.550 ± 0.866 µg/µL. Both compounds were more effective than the standard drug albendazole (B1665689) (LC50 = 19.24 µg/µL) mdpi.com.
| Compound | Nematode | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Thymine | Meloidogyne incognita (J2) | Mortality | ~100% | researchgate.net |
| Thymine | Meloidogyne incognita (eggs) | Anti-hatching effect | 70.1% | researchgate.net |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Meloidogyne incognita (J2) | Mortality | 64.2% | researchgate.net |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Meloidogyne incognita (eggs) | Anti-hatching effect | 57.9% | researchgate.net |
| 1,2,4-Triazole derivative (12) | Rhabditis sp. | LC50 | 2.475 ± 0.283 µg/µL | mdpi.com |
| 1,2,4-Triazole derivative (14) | Rhabditis sp. | LC50 | 6.550 ± 0.866 µg/µL | mdpi.com |
Anticancer and Antitumor Potential
The this compound scaffold and its analogs have been investigated for their cytotoxic effects on various cancer cell lines, revealing their potential as anticancer agents.
A study on methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which contain a pyrazine core, evaluated their antitumor activity against several human cancer cell lines. Compounds with methoxy (B1213986) substitutions, such as 2b (2-OMeC6H4), 2f (3,4-diOMeC6H3), and 2g (3,5-diOMeC6H3), showed promising results with GI50 values ≤ 11 µM against AGS (gastric adenocarcinoma) and CaCo-2 (colorectal adenocarcinoma) cell lines nih.gov. Specifically, for the AGS cell line, the presence of methoxy groups was found to be crucial for cell growth inhibition, with compound 2g being the most active and selective with a GI50 of 7.8 µM nih.govresearchgate.net.
In another study, 6-amino amonafide (B1665376) derivatives, which are structurally distinct but share the feature of an amino group on a heterocyclic system, were synthesized to retain anticancer properties while avoiding metabolic liabilities. Three of these compounds demonstrated cancer cell-selective growth inhibition similar to the parent compound, amonafide, and were effective in eliminating a marker of metastatic potential nih.gov.
Furthermore, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. Compound 7b from this series exhibited potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to normal human hepatocyte cells rsc.org.
| Compound | Cancer Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| Methyl 7-[(2-methoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2b) | AGS (Gastric) | GI50 | 9.8 | researchgate.net |
| Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2f) | AGS (Gastric) | GI50 | 9.2 | researchgate.net |
| Methyl 7-[(3,4-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2f) | CaCo-2 (Colorectal) | GI50 | 8.0 | researchgate.net |
| Methyl 7-[(3,5-dimethoxyphenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2g) | AGS (Gastric) | GI50 | 7.8 | researchgate.net |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast) | IC50 | 0.48 ± 0.11 | rsc.org |
| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa (Cervical) | IC50 | 0.74 ± 0.13 | rsc.org |
Antiprotozoal Activity
Derivatives of the pyrazine scaffold have been explored for their efficacy against various protozoan parasites, demonstrating significant potential in the development of new antiprotozoal agents.
A study on dicationic 2,6-diphenylpyrazines and their aza-analogues revealed significant in vitro activity against Trypanosoma brucei rhodesiense (T. b. r.) and Plasmodium falciparum (P. f.). The parent compound, a dicationic 2,6-diphenylpyrazine (B1267240), exhibited an IC50 value of 6 nM against T. b. r. and 10 nM against P. f.. These compounds showed activity at low nanomolar concentrations, with most of the tested diamidines having IC50 values ranging from 4.8 to 37 nM for T. b. r. and 10 to 52 nM for P. f. nih.gov.
In a different study, new N-methylpiperazinyl derivatives of bicyclic compounds were tested for their antiprotozoal activities. Several bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates displayed high antitrypanosomal activity with IC50 values ≤0.087μM and antiplasmodial activity with IC50 values ≤0.06μM. The most active compound, an ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane, showed even higher antiplasmodial activity with an IC50 of ≤0.023μM nih.gov.
| Compound Class | Protozoan | Activity Metric | Result (nM) | Reference |
|---|---|---|---|---|
| Dicationic 2,6-diphenylpyrazine | Trypanosoma brucei rhodesiense | IC50 | 6 | nih.gov |
| Dicationic 2,6-diphenylpyrazine | Plasmodium falciparum | IC50 | 10 | nih.gov |
| Dicationic 2,6-diphenylpyrazine derivatives | Trypanosoma brucei rhodesiense | IC50 | 4.8 - 37 | nih.gov |
| Dicationic 2,6-diphenylpyrazine derivatives | Plasmodium falciparum | IC50 | 10 - 52 | nih.gov |
| Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates | Trypanosoma brucei rhodesiense | IC50 | ≤ 87 | nih.gov |
| Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates | Plasmodium falciparum | IC50 | ≤ 60 | nih.gov |
| ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane | Plasmodium falciparum | IC50 | ≤ 23 | nih.gov |
Other Reported Biological Activities (e.g., Anticonvulsant, Antidiabetic, Antihypertensive)
Beyond the more extensively studied areas, derivatives of the this compound scaffold and related structures have shown promise in a variety of other biological activities.
Anticonvulsant Activity: Novel pyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated in animal models of epilepsy. Several of these compounds demonstrated significant seizure protection in various tests, including the maximal electroshock seizure (MES) and subcutaneous metrazol seizure (scMET) tests, with ED50 values comparable to reference anticonvulsant drugs nih.gov. A subsequent study on chiral pyrido[1,2-a]pyrazine derivatives also identified compounds with potent anticonvulsant activity, particularly in the 6Hz model, with ED50 values similar to the reference drug Levetiracetam nih.gov.
Antidiabetic Activity: While direct evidence for this compound is limited, a study on the phytochemical profiling of Rhazya stricta root extracts identified 2-amino-6-methoxypyridine (B105723) as one of the constituents. The fractions of this plant extract showed significant antidiabetic potential by inhibiting the DPP-IV enzyme and improving glucose metabolism in in vivo studies jocpr.com. This suggests that the aminomethoxypyridine/pyrazine moiety could be a valuable pharmacophore for designing new antidiabetic agents.
Antihypertensive Activity: A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their ability to reduce blood pressure in spontaneously hypertensive rats. Several of these compounds showed significant antihypertensive activity at oral doses ranging from 0.3 to 10 mg/kg nih.gov. While not directly a this compound, the quinazoline (B50416) core is a bioisostere of the pyrazine ring, and this research indicates the potential of related structures in managing hypertension.
| Activity | Compound Class | Model/Test | Result | Reference |
|---|---|---|---|---|
| Anticonvulsant | Pyrrole[1,2-a]pyrazine derivatives | MES, scMET | ED50 values comparable to reference drugs | nih.gov |
| Anticonvulsant | Pyrido[1,2-a]pyrazine derivatives | 6Hz model | ED50 values comparable to Levetiracetam | nih.gov |
| Antidiabetic | Plant extract containing 2-amino-6-methoxypyridine | DPP-IV inhibition, in vivo glucose reduction | Significant activity | jocpr.com |
| Antihypertensive | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives | Spontaneously hypertensive rats | Effective at 0.3-10 mg/kg (oral) | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological efficacy of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of various substituents. Extensive research has been conducted to elucidate these relationships, primarily in the context of kinase inhibition.
Impact of Substituent Modifications on Biological Efficacy
Recent studies have centered on 2,6-disubstituted pyrazines, revealing critical insights into their structure-activity relationships as kinase inhibitors. One notable series of compounds are the 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, which have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A). nih.govbiorxiv.org
For these inhibitors, the 4'-carboxyphenyl group at the 2-position of the pyrazine ring has been determined to be optimal for CSNK2A activity, with limited tolerance for further modifications. nih.govbiorxiv.org Alterations to this benzoic acid moiety generally lead to a decrease in inhibitory potency. nih.gov
Conversely, the substituent at the 6-position of the pyrazine ring offers more flexibility for modification to enhance selectivity and potency. In the pursuit of selectivity against other kinases like PIM3, various modifications have been explored. For instance, replacing a 6-isopropylaminoindazole group with a 6-isopropoxyindole resulted in a significant increase in selectivity for CSNK2A over PIM3, with one such analog demonstrating a 30-fold preference. nih.govbiorxiv.org
| Compound Series | Modification at Position 2 | Modification at Position 6 | Impact on CSNK2A Inhibition | Selectivity over PIM3 |
|---|---|---|---|---|
| 4-(6-(substituted)pyrazin-2-yl)benzoic acids | 4'-carboxyphenyl (Optimal) | 6-isopropylaminoindazole | Potent | Low |
| 4-(6-(substituted)pyrazin-2-yl)benzoic acids | 4'-carboxyphenyl | 6-isopropoxyindole | Potent | High (30-fold) |
| 4-(6-(substituted)pyrazin-2-yl)benzoic acids | 4'-carboxyphenyl | ortho-methoxy aniline (B41778) | Potent | Improved |
| 2-(substituted)-6-(6-alkylaminoindazole)pyrazines | 4'-carboxyphenyl | Cyclopentylamino | Decreased | - |
Ligand-Receptor Interactions and Molecular Docking Studies
Molecular docking and co-crystal structure analysis have provided a detailed understanding of how these this compound derivatives bind to their target kinases, such as CSNK2A. These studies have been instrumental in rationalizing the observed structure-activity relationships.
For the potent 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid inhibitors, co-crystal structures with CSNK2A reveal key interactions within the ATP-binding pocket. The carboxylic acid moiety of the benzoic acid group forms a crucial salt bridge with the catalytic lysine (B10760008) residue (K68). nih.gov One of the nitrogen atoms in the pyrazine ring establishes a primary hydrogen bond with the hinge region of the kinase. nih.gov
Overlaying the crystal structures of these pyrazine-based inhibitors with different kinases, such as CSNK2A1 and PIM1, has shed light on the basis of selectivity. Subtle conformational differences in the flexible P-loop of the ATP-binding pocket can be exploited by modifying the substituent at the 6-position of the pyrazine ring. For example, the interaction of the substituent with residues like Y50 in CSNK2A1 versus F49 in PIM1 can be a determining factor for selectivity. nih.gov
Prodrug Strategies and Drug Delivery Systems
For the specific class of this compound derivatives, particularly the 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid series of CSNK2A inhibitors, there is currently no specific information available in the reviewed scientific literature regarding the development of prodrug strategies or specialized drug delivery systems. While prodrug approaches are a common strategy to improve the physicochemical and pharmacokinetic properties of kinase inhibitors, such as enhancing aqueous solubility, this has not been explicitly reported for this scaffold. nih.gov
Mechanisms of Action at the Molecular Level
The primary mechanism of action for the recently studied this compound derivatives is the inhibition of the protein kinase CSNK2. CSNK2 is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in various diseases, including cancer and viral infections. nih.gov
By binding to the ATP-binding site of the CSNK2A catalytic subunit, these pyrazine-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of CSNK2 substrates. This disruption of downstream signaling pathways is the basis of their therapeutic effect. nih.gov
In the context of viral infections, CSNK2 is a host kinase that is often exploited by viruses for their replication. Inhibition of CSNK2 has been shown to block the replication of pathogenic β-coronaviruses. The antiviral activity of CSNK2A inhibitors, including those with a this compound scaffold, has been linked to the suppression of viral entry into host cells, in part by inhibiting clathrin-mediated endocytosis of the viral spike protein. nih.gov
Clinical and Pre-clinical Studies (if applicable)
To date, there are no clinical trials reported for this compound derivatives, specifically the 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid series. The research on these compounds is still in the preclinical phase.
Preclinical studies have demonstrated that optimized 2,6-disubstituted pyrazines exhibit potent in-cell target engagement of CSNK2A and can inhibit viral replication in cellular models, consistent with their CSNK2A inhibitory activity. nih.govbiorxiv.org A parent compound to this series was reported to have in vivo activity in a rat model of nephritis, highlighting the potential therapeutic application of this chemical class beyond antiviral effects. researchgate.net However, detailed in vivo efficacy studies for the more recently developed and selective analogs are still pending. The promising pharmacokinetic properties observed for some of these compounds in mice, including low intrinsic clearance and a long plasma half-life, support their potential for further preclinical development. nih.gov
Advanced Analytical Methodologies for 2 Amino 6 Methoxypyrazine Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation of 2-Amino-6-methoxypyrazine from interfering components in a sample. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a leading and highly sensitive method for the analysis of volatile and semi-volatile pyrazines. bio-conferences.org Due to its volatility, this compound is well-suited for GC analysis. The coupling of a gas chromatograph with a mass spectrometer provides both high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
For trace analysis, achieving low detection limits is critical. Methodologies developed for other methoxypyrazines, which are directly applicable, have reached detection limits in the parts-per-trillion (ppt) or nanogram per liter (ng/L) range. openagrar.denih.gov This high sensitivity is often achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions known to be characteristic of the target analyte, which significantly enhances the signal-to-noise ratio and lowers the limit of quantification. openagrar.demdpi.com The use of stable isotope-labeled internal standards, such as deuterated analogues, is a common practice to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and injection. openagrar.denih.gov
Table 1: Illustrative GC-MS Parameters for Methoxypyrazine Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Polyethylene glycol or poly(5%-diphenyl-95%-dimethylsiloxane) based capillary column | Provides separation based on boiling point and polarity. |
| Carrier Gas | Helium | Inert mobile phase to carry the analyte through the column. |
| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for maximum sensitivity. |
| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | CI is a softer ionization technique that can reduce fragmentation and enhance the molecular ion peak. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for trace-level quantification. |
| Internal Standard | Deuterated analogue of the target pyrazine (B50134) | Improves accuracy and precision of quantification. |
Note: This table is based on general methods for methoxypyrazines and is adaptable for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of pyrazines that may have lower volatility or thermal instability. For this compound, which contains a polar amino group, HPLC methods can be particularly effective.
A successful approach for a closely related compound, 2-methoxypyrazine (B1294637), utilizes a mixed-mode stationary phase column (e.g., Primesep 100). sielc.com This type of column offers multiple retention mechanisms, such as reversed-phase and ion-exchange, which can provide unique selectivity for polar and ionizable compounds. The basic amino group in this compound would interact strongly with the cation-exchange properties of such a column. The analysis is typically performed using an isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and water with an acid buffer like sulfuric or phosphoric acid to control the ionization state of the analyte. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyrazine ring exhibits strong absorbance, such as 200 nm. sielc.com
Table 2: Example HPLC Conditions for Analysis of a Related Methoxypyrazine
| Parameter | Condition | Reference |
|---|---|---|
| Compound | 2-Methoxypyrazine | sielc.com |
| Column | Primesep 100 (4.6x150 mm, 5 µm) | sielc.com |
| Mobile Phase | Acetonitrile/Water (20/80) with 0.2% Phosphoric Acid | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 200 nm | sielc.com |
| Retention Time | 3.92 min | sielc.com |
Note: These conditions for 2-Methoxypyrazine serve as a strong starting point for developing a method for this compound.
Multidimensional Chromatography Approaches
For exceptionally complex samples where single-column chromatography fails to provide adequate resolution, multidimensional chromatography offers a superior solution. chromatographytoday.comnist.gov This technique involves coupling two or more columns with different separation mechanisms (orthogonality) to significantly increase peak capacity and resolve analytes from co-eluting matrix components. nist.govmdpi.com
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful variant. researchgate.net In a typical GCxGC setup for methoxypyrazine analysis, a nonpolar column in the first dimension is coupled to a polar column in the second dimension. researchgate.net A modulator traps small, sequential fractions eluting from the first column and re-injects them onto the second column for a rapid, secondary separation. This approach has been successfully applied to quantify trace levels of alkyl-methoxypyrazines in wine, resolving them from complex matrix interferences. mdpi.comnih.gov Given its success with this class of compounds, GCxGC is a highly promising technique for the ultra-trace quantification of this compound in challenging matrices.
Sample Preparation and Extraction Techniques
Effective sample preparation is a prerequisite for successful chromatographic analysis. The primary goals are to isolate this compound from the bulk sample matrix, concentrate it to detectable levels, and remove interfering substances.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of methoxypyrazines from liquid samples. bio-conferences.org The versatility of SPE lies in the wide range of available sorbent materials that can be selected based on the chemical properties of the target analyte and the matrix.
For this compound, which possesses a basic amino group, a mixed-mode cation-exchange sorbent is particularly advantageous. nih.gov This type of sorbent combines reversed-phase properties (to retain the molecule's nonpolar pyrazine ring) with strong or weak cation-exchange properties (to retain the protonated amino group). This dual retention mechanism provides for a highly selective extraction. The typical SPE procedure involves conditioning the sorbent, loading the sample (often pH-adjusted to ensure the amino group is protonated), washing away impurities with a solvent of intermediate strength, and finally eluting the purified analyte with a solvent mixture containing a base (e.g., triethylamine (B128534) in dichloromethane) to neutralize the amino group and release it from the sorbent. nih.gov Recoveries using such methods are often close to 100%. nih.gov
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic and fundamental technique for separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. syrris.combiotage.com For the extraction of this compound, pH control of the aqueous sample is crucial. The amino group makes the compound's solubility highly pH-dependent.
To facilitate extraction into a nonpolar organic solvent like toluene (B28343) or dichloromethane, the pH of the aqueous sample must be raised by adding a base (e.g., sodium hydroxide). bio-conferences.org This deprotonates the amino group, converting the compound from its charged (ionic) form to its neutral (molecular) form, which is significantly more soluble in the organic solvent. bio-conferences.org Conversely, the compound can be back-extracted from the organic phase into an acidic aqueous solution. This property can be exploited for multi-step cleanup procedures. While effective, LLE can be solvent-intensive and may sometimes lead to the formation of emulsions that complicate phase separation. biotage.com
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 2-Methoxypyrazine | |
| 3-Isobutyl-2-methoxypyrazine | IBMP |
| 3-Isopropyl-2-methoxypyrazine | IPMP |
| 3-sec-Butyl-2-methoxypyrazine | SBMP |
| 4-Amino-2-chloropyridine | |
| Acetonitrile | |
| Dichloromethane | |
| Phosphoric Acid | |
| Sodium Hydroxide | |
| Sulfuric Acid | |
| Toluene |
QuEChERS Methodology
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has found application in the analysis of a broad range of analytes in diverse matrices, including food and beverages. While specific validated applications for this compound are not extensively documented in publicly available literature, the principles of the QuEChERS methodology can be adapted for its extraction.
The standard QuEChERS procedure involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. For the analysis of methoxypyrazines in wine, a modified QuEChERS approach has been successfully employed. This typically involves the extraction of the sample with a solvent such as toluene in the presence of anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation. The pH of the sample may be adjusted to ensure the analyte is in a neutral form, facilitating its extraction into a nonpolar solvent.
The subsequent d-SPE cleanup step is crucial for removing interfering matrix components. A combination of sorbents is often used, such as primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove nonpolar interferences like lipids. However, it has been noted that the use of C18 can sometimes lead to the partial sorption of some methoxypyrazines, thereby reducing recovery rates. For the analysis of 3-alkyl-2-methoxypyrazines in wine, a miniaturized d-SPE with a combination of anhydrous calcium chloride, anhydrous magnesium sulfate, and PSA was found to be effective in minimizing co-extractives and matrix effects.
Table 1: Representative QuEChERS Parameters for Methoxypyrazine Analysis
| Parameter | Description |
| Sample Matrix | Wine |
| Extraction Solvent | Toluene |
| Salts | Anhydrous Magnesium Sulfate, Sodium Chloride |
| d-SPE Sorbents | Primary Secondary Amine (PSA), Anhydrous Calcium Chloride, Anhydrous Magnesium Sulfate |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Reported Recovery | 71-87% |
Note: This data is based on studies of other methoxypyrazines and serves as a general guideline. Specific optimization for this compound would be required.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile organic compounds. Headspace SPME (HS-SPME) is particularly advantageous for the analysis of trace-level aroma compounds in complex matrices like food and beverages.
The selection of the SPME fiber coating is a critical parameter that depends on the polarity and volatility of the target analyte. For methoxypyrazines, which are considered semi-volatile, fibers with a mixed-phase coating are often preferred due to their ability to adsorb a wider range of compounds. The divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a commonly used and effective choice for the extraction of various methoxypyrazines from wine.
Other experimental parameters that require optimization include extraction time, temperature, and sample pH. For the analysis of 3-alkyl-2-methoxypyrazines in wine, optimal extraction was achieved at a pH of approximately 6. The extraction temperature and time also significantly influence the amount of analyte adsorbed onto the fiber.
Following extraction, the analytes are thermally desorbed from the SPME fiber in the injection port of a gas chromatograph for separation and detection, typically by mass spectrometry. The HS-SPME-GC-MS technique has been shown to achieve low limits of detection for methoxypyrazines, often in the nanogram per liter (ng/L) range.
Table 2: Typical HS-SPME Parameters for Methoxypyrazine Analysis
| Parameter | Description |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Extraction Mode | Headspace |
| Sample pH | ~6 |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Reported LOD in Wine | 1-2 ng/L |
Note: This data is based on studies of other methoxypyrazines and serves as a general guideline. Specific optimization for this compound would be necessary.
Isotopic Analysis and Tracing in Complex Matrices
Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that provides high accuracy and precision by using an isotopically labeled version of the analyte as an internal standard. This method is particularly valuable for the analysis of trace-level compounds in complex matrices, as the isotopically labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, thus compensating for matrix effects and analyte losses.
For the quantification of methoxypyrazines, deuterated analogues (e.g., d3-IBMP) have been successfully used as internal standards in conjunction with HS-SPME-GC-MS. The use of a stable isotope-labeled internal standard allows for accurate quantification even at very low concentrations.
Emerging Analytical Technologies
The ongoing demand for higher sensitivity, selectivity, and throughput in analytical chemistry has led to the development of several emerging technologies that hold promise for the analysis of this compound.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful separation technique that offers significantly increased peak capacity and resolution compared to conventional one-dimensional GC. This is achieved by coupling two columns with different stationary phases, allowing for the separation of compounds that may co-elute in a single dimension. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS provides both high-resolution chromatographic separation and high-resolution mass spectral data, enabling the confident identification and quantification of trace-level compounds in highly complex matrices. This technique has been successfully applied to the analysis of other methoxypyrazines in wine, achieving very low detection limits (e.g., 0.5 ng/L for IBMP).
Direct Analysis in Real Time-Mass Spectrometry (DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. The sample is placed between the DART ion source and the mass spectrometer inlet, where it is desorbed and ionized by a stream of heated, metastable gas, typically helium. This technique is particularly well-suited for high-throughput screening and the analysis of a wide range of compounds on various surfaces. While specific applications for this compound have not been reported, DART-MS has been used for the analysis of other small molecules in complex natural product extracts and for chemical fingerprinting, demonstrating its potential for the rapid detection of this compound.
The continuous evolution of analytical instrumentation and methodologies will undoubtedly lead to even more sensitive and efficient ways to detect and quantify this compound in the future, contributing to a better understanding of its role in various scientific fields.
Role of 2 Amino 6 Methoxypyrazine in Natural Products and Biosynthesis
Occurrence in Natural Sources (e.g., Grapes, Vegetables)
There is currently no scientific evidence to confirm the natural occurrence of 2-Amino-6-methoxypyrazine in grapes, vegetables, or other plant sources. Extensive studies on the volatile profiles of these products have identified numerous other methoxypyrazine derivatives, but this compound is not among them. nih.govmdpi.com
Biosynthetic Pathways of Methoxypyrazines
The biosynthetic pathways for well-studied methoxypyrazines like IBMP and IPMP are understood to involve amino acid precursors and enzymatic methylation. researchgate.netresearchgate.net However, a specific biosynthetic route for this compound in any natural system has not been proposed or identified.
Amino Acid Metabolism Precursors
For other methoxypyrazines, amino acids such as leucine, isoleucine, and valine serve as the initial building blocks. researchgate.net It is plausible that an amino acid would also be the precursor for this compound, but the specific amino acid and the subsequent metabolic steps are unknown.
Enzymatic Methylation Steps
The final step in the biosynthesis of many methoxypyrazines is the methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes. nih.govresearchgate.net While this is a common mechanism, no specific enzyme has been identified that is responsible for the methylation step in the formation of this compound.
Proposed Biosynthetic Routes and Intermediates
Currently, there are no proposed biosynthetic routes or identified intermediates leading to the formation of this compound in natural products.
Genetic and Enzymatic Studies of Biosynthetic Pathways
Genetic and enzymatic studies have been crucial in elucidating the biosynthesis of compounds like IBMP, leading to the identification of specific O-methyltransferase genes. nih.gov However, no such studies have been conducted or have reported findings related to the biosynthesis of this compound.
Ecological and Sensory Implications of Methoxypyrazines in Natural Systems
The ecological roles of well-known methoxypyrazines often relate to defense mechanisms in plants, acting as anti-herbivory compounds. semanticscholar.org Their sensory implications are significant, contributing characteristic aromas to many plants and the wines derived from them. researchgate.netnih.gov Without confirmed natural occurrence or sensory data, the ecological and sensory implications of this compound remain a matter of speculation.
Applications and Industrial Relevance of 2 Amino 6 Methoxypyrazine
Pharmaceutical Industry Applications
One of the significant applications of aminopyrazine derivatives is in the synthesis of sulfonylurea compounds, a class of oral antihyperglycemic agents used in the management of type 2 diabetes. researchgate.netnih.govdergipark.org.tr The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate or a carbamate (B1207046) derivative. researchgate.netvjst.vn The amino group on the pyrazine (B50134) ring of a compound like 2-Amino-6-methoxypyrazine can react with an appropriate sulfonyl isocyanate to form the critical sulfonylurea linkage. This modular synthesis allows for the creation of large libraries of compounds for screening and optimization. While specific examples for this compound are not as prevalent in recent literature as for other pyrazines, its structural similarity to intermediates used in the synthesis of drugs like Glipizide and Glibornuride underscores its potential in this area.
More recently, 2,6-disubstituted pyrazines have emerged as a promising class of kinase inhibitors, which are targeted cancer therapies. nih.goved.ac.ukmdpi.comx-mol.com Research has identified that compounds featuring a substituted amino group at the 6-position of the pyrazine ring exhibit potent inhibitory activity against kinases such as Casein Kinase 2 (CSNK2A) and PIM kinases. nih.gov For instance, derivatives like 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been synthesized and shown to be potent and selective inhibitors. nih.gov The synthesis of these complex molecules often utilizes a 2,6-dichloropyrazine (B21018) core, where one chlorine atom is displaced by an amine, such as an ortho-methoxyaniline, in a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. This highlights the importance of the 2-amino-6-substituted pyrazine framework in modern drug discovery.
Table 1: Pharmaceutical Relevance of Substituted Pyrazines
| Drug Class/Target | Role of Pyrazine Moiety | Example Compounds/Derivatives |
|---|---|---|
| Sulfonylureas | Core scaffold for building the drug molecule. The amino group is key for forming the sulfonylurea linkage. | Glipizide, Glibornuride |
| Kinase Inhibitors | Hinge-binding motif, interacting with the target enzyme. The 2,6-substitution pattern is crucial for potency and selectivity. | 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid |
Use as Chemical Building Blocks in Organic Synthesis
The utility of this compound as a chemical building block stems from the reactivity of its heterocyclic core and its functional groups. The pyrazine ring is electron-deficient, which influences the reactivity of its substituents and the ring itself. The amino and methoxy (B1213986) groups are versatile handles for a variety of organic transformations. nih.gov
The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functionalities. It also directs the regioselectivity of electrophilic substitution on the pyrazine ring, although such reactions are less common due to the ring's electron-deficient nature.
A significant application of aminopyrazines in organic synthesis is their use in palladium-catalyzed cross-coupling reactions. thegoodscentscompany.comresearchgate.net For instance, the Suzuki-Miyaura coupling reaction can be employed to form carbon-carbon bonds between a halogenated pyrazine and a boronic acid. rsc.orgperfumerflavorist.com While this compound itself is not halogenated, it can be derived from or converted to halogenated pyrazines, which then serve as substrates for these powerful bond-forming reactions. This strategy is extensively used in medicinal chemistry to build complex molecular architectures. researchgate.net For example, the synthesis of kinase inhibitors often involves the coupling of various aryl or heteroaryl groups to the pyrazine core to explore the structure-activity relationship. nih.gov
Furthermore, the synthesis of complex heterocyclic systems can be achieved starting from aminopyrazines. The amino group can act as a nucleophile in condensation reactions with dicarbonyl compounds to form fused heterocyclic systems like imidazopyrazines, which have their own unique chemical and biological properties. semanticscholar.org
Table 2: Key Synthetic Reactions Involving Aminopyrazine Scaffolds
| Reaction Type | Description | Application Example |
|---|---|---|
| Sulfonylurea Formation | Reaction of the amino group with a sulfonyl isocyanate or equivalent. | Synthesis of potential antidiabetic agents. |
| Palladium-Catalyzed C-N Coupling | Formation of a carbon-nitrogen bond between the pyrazine ring and an amine. | Synthesis of 2,6-disubstituted pyrazine kinase inhibitors. |
| Condensation Reactions | Reaction of the amino group with carbonyl compounds to form larger heterocyclic systems. | Preparation of imidazopyrazine derivatives. |
Research in Aroma and Flavor Chemistry
Pyrazines are a fundamentally important class of compounds in flavor chemistry, renowned for the nutty, roasted, and toasted aromas they impart to a wide variety of cooked foods. nih.govnih.gov They are primarily formed during thermal processing through the Maillard reaction, which involves a reaction between amino acids and reducing sugars. researchgate.netresearchgate.netresearchgate.netwinetocellar.co.nz
Methoxypyrazines (MPs), in particular, are known for their potent, low-threshold aromas, often described as "green" or "vegetative." grapeandbarrel.comthegoodscentscompany.comthegoodscentscompany.commdpi.com For example, 3-isobutyl-2-methoxypyrazine is the character-impact compound for the aroma of green bell peppers, while 3-isopropyl-2-methoxypyrazine contributes to earthy or pea-like notes. nih.govthegoodscentscompany.com These compounds are biosynthesized in plants from amino acids. researchgate.netthegoodscentscompany.com
This compound possesses structural features from both of these important pyrazine subgroups. The methoxy group suggests a potential for green, herbaceous, or earthy aroma notes. researchgate.net The amino group makes it a direct precursor in the Maillard reaction. nih.gov The interaction of this compound with reducing sugars during heating could lead to the formation of a complex mixture of secondary pyrazines and other flavor compounds, contributing to roasted and savory flavor profiles. The specific sensory properties of this compound itself are not widely documented in public literature, making it an interesting target for further research in flavor chemistry to understand how the interplay between the amino and methoxy substituents defines its unique flavor profile and its behavior as a flavor precursor. dur.ac.uk
Table 3: Aroma Characteristics of Related Pyrazine Compounds
| Compound | Commonly Associated Aroma/Flavor Descriptors | Typical Occurrence |
|---|---|---|
| 2,5-Dimethylpyrazine | Nutty, musty, brown, cocoalike, earthy | Roasted foods (coffee, nuts, cocoa) |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, vegetative, earthy | Grapes (Sauvignon Blanc, Cabernet Sauvignon), green peppers |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Green pea, asparagus, earthy, leafy | Grapes, peas |
Fragrance Development
The application of pyrazines extends from flavor to the fragrance industry, where they are used to introduce unique and powerful notes into perfume compositions. ed.ac.ukgoogle.comfragranceu.com Their chemical stability makes them suitable for use in various product bases, from fine fragrances to household products.
Alkoxy-alkylpyrazines, a class to which this compound is related, are particularly valued for their ability to impart natural-smelling green, herbaceous, and sometimes floral or woody notes. For example, 2-methoxy-3-sec-butylpyrazine is described as having a powerful, persistent green odor reminiscent of ivy leaves. These compounds are often used in trace amounts to modify and enhance a fragrance, adding diffusion and a natural character. thegoodscentscompany.com A U.S. patent describes the use of various alkoxy-alkylpyrazines to modify perfume compositions, imparting unique and attractive olfactory sensations of natural flowers, leaves, or herbage.
While this compound is not commonly listed as a primary fragrance ingredient, its structure is of interest. thegoodscentscompany.comgoogle.com The combination of the "green" note potential from the methoxy group and the "nutty/roasted" character typical of the pyrazine core could result in a complex and novel scent profile. The amino group could also be used as a synthetic handle to create new pyrazine derivatives with unique and desirable fragrances for the perfumery palette. Further research and sensory evaluation would be needed to fully characterize its potential in fragrance development.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methoxy-3-sec-butylpyrazine |
| 2,5-Dimethylpyrazine |
| 2,6-Dichloropyrazine |
| 3-Isobutyl-2-methoxypyrazine |
| 3-Isopropyl-2-methoxypyrazine |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid |
| Favipiravir |
| Glibornuride |
| Glipizide |
| Imidazopyrazine |
| PIM kinases |
| Pyrazinamide (B1679903) |
| Casein Kinase 2 (CSNK2A) |
Challenges and Future Perspectives in 2 Amino 6 Methoxypyrazine Research
Bridging the Gap between In Vitro and In Vivo Efficacy
A significant challenge in the development of therapeutic agents based on pyrazine (B50134) scaffolds is the frequent discrepancy between results obtained from laboratory (in vitro) experiments and those from whole-organism (in vivo) studies. Promising in vitro activity does not always translate to equivalent efficacy in a living system. This gap can be attributed to a multitude of factors including metabolism, bioavailability, and off-target effects that are not apparent in controlled cellular or enzymatic assays.
For instance, research on pyrazine-containing compounds has shown that while a derivative may exhibit potent activity against a specific cancer cell line in a petri dish, its effectiveness can be diminished in vivo due to rapid metabolic breakdown or poor absorption into the bloodstream. nih.gov Future research must focus on developing more predictive preclinical models. This includes the use of advanced 3D cell cultures, organ-on-a-chip technology, and sophisticated animal models that more accurately mimic human physiology. Furthermore, detailed pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand how 2-Amino-6-methoxypyrazine and its derivatives are absorbed, distributed, metabolized, and excreted, thereby enabling the design of molecules with improved in vivo performance.
Development of Highly Selective and Potent Analogs
The development of analogs of this compound with high potency and selectivity is a primary objective for its therapeutic application. Potency ensures that a compound can elicit a desired biological response at low concentrations, while selectivity is crucial to minimize off-target effects and potential toxicity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how chemical modifications to the pyrazine core influence biological activity. nih.govnih.gov
Recent advancements in the synthesis of 2,6-disubstituted pyrazines have demonstrated the potential for creating highly selective inhibitors for specific biological targets, such as protein kinases. nih.govnih.gov For example, modifications at different positions on the pyrazine ring can dramatically alter a compound's binding affinity and selectivity for one enzyme over another. nih.gov Future efforts will likely leverage computational modeling and machine learning algorithms to predict the activity of novel analogs, thereby accelerating the design-synthesis-testing cycle. nih.govresearchgate.net The goal is to create a new generation of this compound derivatives tailored for specific therapeutic targets with enhanced efficacy and a superior safety profile.
| Analog Design Strategy | Objective | Key Findings from Pyrazine Research | Future Direction |
| Modification of Substituents | Enhance potency and selectivity | The addition of a 4'-carboxyphenyl group at the 2-position of the pyrazine ring was found to be optimal for CSNK2A activity. nih.gov | Rational design of substituents using computational chemistry to optimize interactions with the target's binding site. |
| Isosteric Replacement | Improve kinome-wide selectivity and pharmacokinetic properties | Replacing a 6-isopropoxyindole with an ortho-methoxy aniline (B41778) in a pyrazine series improved selectivity for CSNK2A over PIM3. nih.gov | Exploration of a wider range of bioisosteres to fine-tune the physicochemical and biological properties of the analogs. |
| Hybrid Molecule Synthesis | Combine pharmacophores to create dual-action agents | Hybrid molecules of piperlongumine (B1678438) and ligustrazine have shown potent in vivo antitumor activity. nih.gov | Design of novel hybrid compounds that can modulate multiple targets involved in a disease pathway. |
Advanced Understanding of Biosynthetic Mechanisms
While this compound can be produced synthetically, understanding its natural biosynthetic pathways is crucial for both biotechnological production and for modulating its presence in natural products like foods and beverages. Research into the biosynthesis of related methoxypyrazines, particularly in grapevines, has revealed that the final step often involves the O-methylation of a hydroxypyrazine precursor. researchgate.netnih.govajevonline.org However, the preceding steps in the pathway and the key enzymes involved remain largely unknown. nih.gov
This knowledge gap presents a significant challenge. Future research will need to employ advanced techniques such as stable isotope labeling, metabolomics, and genomics to elucidate the complete biosynthetic route. semanticscholar.org Identifying the genes and enzymes responsible for the entire pathway could pave the way for genetically engineering microorganisms or plants to produce this compound or to control the levels of related flavor-active compounds in agricultural products. nih.gov
Sustainable Synthesis and Production
The chemical synthesis of pyrazine derivatives has traditionally relied on methods that can be energy-intensive and may use hazardous reagents. tandfonline.com As the demand for these compounds grows, there is an increasing need for sustainable and environmentally benign production methods. Green chemistry approaches are at the forefront of addressing this challenge. tandfonline.comrasayanjournal.co.in
Recent developments have focused on one-pot synthesis routes, the use of greener solvents like aqueous methanol (B129727), and the application of biocatalysis. tandfonline.comtandfonline.com Chemo-enzymatic synthesis, for example, utilizes enzymes like transaminases to perform key steps in the reaction sequence under mild conditions, offering high selectivity and reducing waste. nih.govscispace.comnih.gov Future perspectives in this area include the development of continuous-flow systems for pyrazinamide (B1679903) synthesis, which can improve efficiency and scalability. nih.gov The use of earth-abundant metal catalysts, such as manganese, for dehydrogenative coupling reactions also represents a promising avenue for more sustainable pyrazine synthesis. nih.gov
| Sustainable Approach | Description | Advantages | Reference Example |
| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze key reaction steps. | High selectivity, mild reaction conditions, reduced environmental impact. | Synthesis of substituted pyrazines using a transaminase to mediate the key amination step. nih.govnih.gov |
| Green Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives. | Reduced toxicity and pollution. | A one-pot synthesis of pyrazine derivatives using aqueous methanol. tandfonline.com |
| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. | Improved scalability, efficiency, and safety. | Development of a continuous-flow system for the synthesis of pyrazinamide derivatives. nih.gov |
| Earth-Abundant Metal Catalysis | Use of catalysts based on common metals instead of precious metals. | Lower cost and reduced environmental concerns associated with mining. | Manganese pincer complexes used to catalyze the synthesis of pyrazines. nih.gov |
Expanding Therapeutic and Industrial Applications
Pyrazine derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. nih.govtandfonline.comresearchgate.net This diverse bioactivity suggests that this compound could be a valuable scaffold for the development of new therapeutic agents for a variety of diseases. The challenge lies in identifying the most promising therapeutic areas and developing compounds with the necessary efficacy and safety for clinical use.
Beyond medicine, pyrazines are important components of flavors and fragrances. semanticscholar.org this compound and its derivatives could find new applications in the food and cosmetic industries. Furthermore, their unique chemical properties make them suitable for use in materials science, for example, in the development of new catalysts or electronic materials. tandfonline.com Future research should focus on high-throughput screening to uncover new biological activities and exploring the potential of these compounds in non-traditional applications, such as agrochemicals or functional materials. tandfonline.comresearchgate.net The versatility of the pyrazine ring suggests that the potential applications of this compound are far from being fully realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
